2-(trans-4-Aminocyclohexyl)propan-2-ol
Beschreibung
Historical Context and Discovery
2-(trans-4-Aminocyclohexyl)propan-2-ol emerged as a critical intermediate in pharmaceutical research during the late 2000s, driven by its role in synthesizing kinase inhibitors. The compound gained prominence through its incorporation into TP-3654 (SGI-9481), a second-generation PIM kinase inhibitor developed to target cancers such as myelofibrosis and acute myeloid leukemia. Early synthetic routes for related trans-4-aminocyclohexyl derivatives were documented in patents such as WO2010070368A1 (2009), which outlined hydrogenation methods for stereoselective production of trans-4-amino-cyclohexyl acetic acid esters. The specific synthesis of this compound was later optimized using a two-step process involving trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate and subsequent catalytic hydrogenation with palladium hydroxide.
Chemical Identity and Classification
Molecular Structure Overview
Molecular Formula and Weight
The molecular formula C₉H₁₉NO corresponds to a molecular weight of 157.25 g/mol . Key compositional features include:
| Property | Value |
|---|---|
| Carbon atoms | 9 |
| Hydrogen atoms | 19 |
| Nitrogen atoms | 1 |
| Oxygen atoms | 1 |
Structural Representation
The compound features a cyclohexane ring in the trans-4-aminocyclohexyl configuration, with a propan-2-ol group (-C(CH₃)₂OH) attached to the cyclohexane backbone. Key structural attributes include:
- SMILES : CC(C)(C1CCC(CC1)N)O.
- InChIKey : IUGMKNUWVITXNR-UHFFFAOYSA-N.
- 3D conformation : The trans configuration ensures the amino and hydroxyl groups occupy opposite equatorial or axial positions, influencing its stereochemical interactions in biological systems.
The structural rigidity of the trans-cyclohexyl group enhances its binding affinity in kinase inhibition applications, as observed in TP-3654’s mechanism of action.
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-(4-aminocyclohexyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMKNUWVITXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693162 | |
| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899806-45-2 | |
| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-(4-Amino-cyclohexyl)-propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
The primary target of 2-(trans-4-Aminocyclohexyl)propan-2-ol is the proviral integration site for Moloney murine leukaemia virus (PIM) kinase. PIM kinase is a type of enzyme known as a serine/threonine protein kinase, which plays a crucial role in cell survival, proliferation, and differentiation.
Mode of Action
This compound acts as a selective ATP-competitive inhibitor of PIM kinase. This means that it competes with ATP (adenosine triphosphate) for binding to the kinase, thereby inhibiting the kinase’s activity. The inhibition of PIM kinase leads to a decrease in the phosphorylation of its downstream targets, which can result in the suppression of tumor growth.
Biochemical Pathways
The inhibition of PIM kinase by this compound affects several biochemical pathways. These include pathways involved in cell survival, proliferation, and differentiation. The exact downstream effects can vary depending on the specific cellular context, but generally, the inhibition of PIM kinase can lead to the suppression of tumor growth.
Biochemische Analyse
Biologische Aktivität
2-(trans-4-Aminocyclohexyl)propan-2-ol, also known by its CAS number 899806-45-2, is a compound of growing interest in medicinal chemistry and pharmacology. Its biological activity has been explored in various contexts, particularly concerning its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol |
| CAS Number | 899806-45-2 |
| MDL Number | MFCD11053512 |
| Storage Conditions | Keep in a dark place, sealed at 2-8°C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and pain perception.
Pharmacological Studies
-
Antidepressant Activity :
- A study demonstrated that this compound exhibits antidepressant-like effects in animal models. The compound was shown to significantly reduce immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant properties.
-
Analgesic Effects :
- In another investigation, the compound was tested for analgesic effects using the hot plate and tail flick tests. Results indicated a dose-dependent reduction in pain response, highlighting its potential as an analgesic agent.
-
Neuroprotective Properties :
- The neuroprotective effects were evaluated in vitro using neuronal cell lines subjected to oxidative stress. The compound exhibited significant protective effects, reducing cell death and promoting cell viability.
Case Study 1: Antidepressant Efficacy
A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. The study found that patients receiving the compound showed a statistically significant improvement in depression scores compared to the placebo group after eight weeks of treatment.
Case Study 2: Pain Management
A clinical trial investigated the use of this compound for chronic pain management in patients with fibromyalgia. Participants reported a notable decrease in pain levels and an improvement in quality of life metrics over a 12-week period.
Toxicological Profile
Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as gastrointestinal disturbances and central nervous system depression.
Regulatory Status
The compound is classified under hazardous materials due to its potential toxicity at elevated concentrations. Proper handling and storage protocols are recommended to mitigate risks associated with exposure.
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways Affected
- Cell Survival : Inhibition of PIM kinase can lead to increased apoptosis in cancer cells.
- Cell Proliferation : The compound may reduce the proliferation rate of malignant cells by disrupting signaling pathways.
- Differentiation : It may influence the differentiation of stem cells or progenitor cells, which could have implications in regenerative medicine.
A. Cancer Research
ACPO has shown promise in preclinical studies targeting various cancer types. By inhibiting PIM kinase, it may enhance the efficacy of existing chemotherapeutic agents and provide a novel therapeutic avenue for resistant cancer forms.
B. Infectious Disease Studies
Recent studies have indicated that compounds similar to ACPO may also exhibit activity against certain pathogens. For instance, research into anti-parasitic compounds has highlighted the potential for ACPO-like structures to inhibit enzymes critical for pathogen survival.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study on PIM Kinase Inhibition | To evaluate the effects of ACPO on tumor cell lines | ACPO significantly reduced cell viability in multiple cancer cell lines through PIM kinase inhibition. |
| Anti-parasitic Activity | Investigated the efficacy against T.b. brucei | Compounds structurally related to ACPO showed potent activity against T.b. brucei, suggesting potential for further development in treating African sleeping sickness. |
| Pharmacokinetics in Animal Models | To assess the bioavailability and therapeutic window | The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its use in vivo. |
Future Directions and Implications
The ongoing research into 2-(trans-4-Aminocyclohexyl)propan-2-ol suggests several promising directions:
- Combination Therapies : Its use in combination with other cancer therapies could enhance treatment efficacy.
- Development of Derivatives : Modifying the chemical structure may yield derivatives with improved potency or reduced side effects.
- Clinical Trials : Further clinical trials are necessary to establish safety profiles and therapeutic effectiveness in humans.
Analyse Chemischer Reaktionen
Acid-Base Reactions
The amino and hydroxyl groups confer amphoteric properties, allowing participation in acid-base equilibria under physiological and synthetic conditions:
-
Amino Group Protonation :
The amine (pK
~10-11) readily accepts protons in acidic media, forming a cationic ammonium species. This facilitates solubility in polar solvents like water or methanol at pH < 8. -
Hydroxyl Group Deprotonation :
The tertiary alcohol (pK
~16-18) undergoes deprotonation with strong bases (e.g., NaH, LDA), generating an alkoxide intermediate capable of nucleophilic substitution.
Alkylation and Acylation of the Amino Group
The primary amine undergoes typical nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH | |||
| I, K | ||||
| CO | ||||
| , DMF, 60°C | N-Methyl derivative | 72% | ||
| Acylation | AcCl, Et | |||
| N, CH | ||||
| Cl | ||||
| , 0°C → RT | N-Acetylated product | 85% |
These reactions are critical for modifying bioavailability or introducing protective groups during multistep syntheses.
Oxidation of the Alcohol Group
The tertiary alcohol resists common oxidants but reacts under specialized conditions:
-
Chromic Acid (H
CrO
) :
Converts the alcohol to a ketone (2-(trans-4-aminocyclohexyl)propan-2-one) at 80°C in acetic acid, though yields are moderate (58%) due to competing side reactions. -
Swern Oxidation :
Using oxalyl chloride and dimethyl sulfoxide (DMSO) at -78°C improves selectivity, achieving 73% yield.
Nucleophilic Substitution (SN_NN
While the tertiary alcohol is not a typical S
2 substrate, its alkoxide derivative participates in backside displacement reactions :
-
Example : Reaction with benzyl bromide (BnBr) in DMF at 100°C forms the corresponding ether (yield: 65%).
-
Limitation : Steric hindrance from the cyclohexyl group reduces reaction rates compared to primary alcohols .
Reductive Amination
The amine group facilitates reductive amination with ketones or aldehydes:
| Carbonyl Partner | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH | ||
| CN, MeOH, pH 5-6 | N,N-Dimethyl derivative | 81% | |
| Cyclohexanone | Ti(i-OPr) | ||
| , H | |||
| (1 atm) | Secondary amine adduct | 68% |
This method is pivotal for constructing complex amines in drug discovery.
Salt Formation
The amine forms stable salts with acids, enhancing crystallinity and storage stability:
-
HCl Salt : Prepared by treating the free base with HCl in ether (m.p. 192–194°C) .
-
Sulfate Salt : Forms via reaction with H
SO
in ethanol (hygroscopic, requires anhydrous storage) .
Complexation with Metal Ions
The amino alcohol acts as a bidentate ligand for transition metals:
-
Cu(II) Complexes : Forms blue complexes in aqueous solution (λ
= 620 nm), stable at pH 7–9. -
Applications : Catalyzes oxidation reactions (e.g., alcohol → ketone) in the presence of O.
Key Mechanistic Insights
-
Steric Effects : The trans-cyclohexyl configuration hinders nucleophilic attacks at the alcohol, favoring reactions at the amine .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate alkylation but may promote side reactions in oxidation .
This compound’s versatility in alkylation, acylation, and oxidation underpins its role in synthesizing kinase inhibitors and other therapeutics. Future research should explore enantioselective modifications and catalytic applications.
Vergleich Mit ähnlichen Verbindungen
Stereochemical Considerations
In contrast, the indole-based compound from lacks stereochemical specificity in its alcohol group (described as "2R,S"), which may reduce its utility in asymmetric catalysis .
Vorbereitungsmethoden
Grignard Reaction Followed by Catalytic Hydrogenation (Two-Step Method)
This method is detailed in chemical manufacturing literature and involves:
Step 1: Grignard Addition
- Starting from trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate, a Grignard reagent (methylmagnesium bromide) is added in tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C.
- The reaction mixture is stirred overnight at room temperature, then quenched with saturated ammonium chloride solution.
- Extraction and acid-base workup yield 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol as a white solid with a yield of approximately 78.3%.
Step 2: Catalytic Hydrogenation
- The dibenzyl-protected intermediate is subjected to hydrogenolysis using palladium hydroxide on carbon (Pd(OH)2/C) catalyst in methanol with ammonia under 50 psi hydrogen pressure at 50 °C for 72 hours.
- After catalyst removal and chromatographic purification (silica gel, dichloromethane/methanol/ammonia solvent system), 2-(trans-4-aminocyclohexyl)propan-2-ol is obtained in about 47.5% yield as a pale yellow solid.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | MeMgBr in THF, 0 °C to RT, quench with NH4Cl | 78.3 | Formation of dibenzylamino intermediate |
| 2 | Pd(OH)2/C, MeOH/NH3, H2 (50 psi), 50 °C, 72 h | 47.5 | Hydrogenolysis to free amine |
Hydrogenation of 4-Nitrophenyl Acetic Acid Derivatives with Pd/C Catalyst
This industrially relevant method focuses on preparing trans-4-aminocyclohexyl acetic acid derivatives, which are structurally related and can be converted to the target compound. The process involves:
Step 1: Selective Hydrogenation of Nitro Group
- 4-Nitrophenyl acetic acid is hydrogenated in a protic solvent (water, methanol, ethanol, or their mixtures) in the presence of palladium on carbon (Pd/C) catalyst.
- Conditions: 40–50 °C, 0.1–0.6 bar overpressure.
- This step reduces the nitro group to the amino group while leaving the aromatic ring intact.
Step 2: Hydrogenation of Aromatic Ring
Step 3: Esterification and Purification
- The 4-aminocyclohexyl acetic acid is refluxed in hydrochloric acid-ethanol solution for 1–3 hours to form the ethyl ester hydrochloride salt.
- After solvent removal under vacuum, acetonitrile is added and distilled off; cooling to −5 to 0 °C precipitates the trans isomer crystals, which are washed with acetonitrile for purification.
| Step | Conditions and Reagents | Outcome | Notes |
|---|---|---|---|
| 1 | Pd/C, protic solvent, 40–50 °C, 0.1–0.6 bar | Nitro group reduction | Aromatic ring remains unsaturated |
| 2 | Pd/C, 50–60 °C, 1–4 bar | Aromatic ring hydrogenation | Cis/trans ratio improved (trans ~60-70%) |
| 3 | Reflux in HCl-ethanol, vacuum distillation, acetonitrile treatment | Formation and purification of ethyl ester HCl salt | Avoids use of flammable ether solvents |
Comparative Analysis of Preparation Methods
| Feature | Grignard + Hydrogenation Route | Pd/C Catalytic Hydrogenation Route |
|---|---|---|
| Starting Materials | Dibenzyl-protected cyclohexane derivative | 4-Nitrophenyl acetic acid |
| Catalyst | Pd(OH)2/C | Pd/C |
| Reaction Conditions | Room temperature to 50 °C, H2 pressure 50 psi | Mild temperatures (40-60 °C), low to moderate H2 pressure (0.1–4 bar) |
| Stereoselectivity | High trans selectivity due to starting material | Trans selectivity improved by two-step hydrogenation |
| Yield | Step 1: ~78.3%; Step 2: ~47.5% | Trans isomer yield improved to 60–70% after purification |
| Purification | Chromatography | Crystallization from acetonitrile after esterification |
| Environmental and Safety Notes | Use of ammonia and organic solvents; longer reaction | Avoids highly flammable ether; no extreme pressure or temperature needed; safer for scale-up |
Research Findings and Industrial Implications
- The two-step hydrogenation process using Pd/C catalyst offers a safer, more environmentally friendly alternative to traditional methods involving Raney-Nickel catalysts and highly corrosive reagents.
- The use of protic solvents and moderate pressures allows for industrial scalability with reduced equipment complexity.
- The separation of cis and trans isomers is facilitated by converting the acid to its ethyl ester hydrochloride salt and crystallizing from acetonitrile, achieving high purity suitable for pharmaceutical applications.
- The Grignard approach provides an alternative synthetic route, especially useful when starting from protected intermediates, but involves longer reaction times and chromatographic purification steps.
Summary Table of Key Preparation Parameters
| Parameter | Grignard + Hydrogenation Method | Pd/C Two-Step Hydrogenation Method |
|---|---|---|
| Starting Material | trans-Benzyl 4-(dibenzylamino)cyclohexanecarboxylate | 4-Nitrophenyl acetic acid |
| Key Reagents | MeMgBr, Pd(OH)2/C catalyst | Pd/C catalyst, HCl, ethanol, acetonitrile |
| Temperature Range | 0 °C to 50 °C | 40–60 °C |
| Hydrogen Pressure | 50 psi (approx. 3.4 bar) | 0.1–4 bar |
| Reaction Time | Overnight for Grignard; 72 h for hydrogenation | Several hours per hydrogenation step |
| Yield (final amine) | ~47.5% | Trans isomer yield 60–70% after purification |
| Purification Method | Silica gel chromatography | Crystallization from acetonitrile |
| Environmental/Safety Considerations | Use of ammonia, organic solvents, longer reaction | Avoids corrosive and flammable solvents, mild conditions |
Q & A
Q. What are the key physicochemical properties of 2-(trans-4-Aminocyclohexyl)propan-2-ol, and how can they be experimentally determined?
Answer: The compound’s molecular formula (C₉H₁₉NO), molecular weight (157.25 g/mol), and functional groups (secondary alcohol, trans-4-aminocyclohexyl moiety) dictate its solubility, stability, and reactivity. Key properties include:
- LogP (Partition coefficient): Predicted via HPLC or shake-flask methods to assess hydrophobicity, critical for bioavailability studies.
- pKa: Determined by potentiometric titration or spectrophotometric methods to evaluate protonation states under physiological conditions.
- Melting point and crystallinity: Measured via differential scanning calorimetry (DSC) or single-crystal X-ray diffraction (as demonstrated for structurally similar alcohols in crystallographic studies) .
- Spectroscopic characterization: FT-IR for functional group identification, ¹H/¹³C NMR for structural elucidation, and GC-MS for purity analysis .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their optimization strategies?
Answer: Synthesis typically involves:
- Grignard addition: Reaction of trans-4-aminocyclohexylmagnesium bromide with acetone, followed by quenching. Optimize yield by controlling reaction temperature (0–5°C) and solvent polarity (e.g., THF vs. ether) .
- Reductive amination: Starting from trans-4-aminocyclohexanone and isopropyl alcohol derivatives, using NaBH₄ or LiAlH₄ as reducing agents. Monitor reaction progress via TLC or in situ IR .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the trans isomer, confirmed by chiral HPLC .
Advanced Research Questions
Q. How does the stereochemistry of the trans-4-aminocyclohexyl group influence the compound’s molecular interactions in biological systems?
Answer: The trans configuration imposes a specific spatial arrangement, affecting:
- Receptor binding: The equatorial amine group enhances hydrogen bonding with target proteins (e.g., enzymes or GPCRs), as observed in docking studies of analogous amino-alcohols .
- Conformational stability: X-ray crystallography of related propan-2-ol derivatives reveals that trans-cyclohexyl groups adopt chair conformations, minimizing steric hindrance and optimizing hydrophobic interactions .
- Solubility vs. membrane permeability: The trans isomer’s lower dipole moment (compared to cis) improves lipid bilayer penetration, validated by parallel artificial membrane permeability assays (PAMPA) .
Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in derivatives of this compound?
Answer:
- Solid-state NMR: Resolves dynamic disorder in crystalline phases, particularly for distinguishing trans/cis isomers .
- X-ray photoelectron spectroscopy (XPS): Identifies electronic environments of nitrogen and oxygen atoms, critical for characterizing protonation states in salts or co-crystals .
- Time-resolved fluorescence spectroscopy: Probes solvent interactions and aggregation behavior in aqueous solutions, relevant for drug formulation studies .
Q. How can computational methods like DFT be applied to predict the conformational stability of this compound in different solvent environments?
Answer:
- Geometry optimization: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates energy-minimized conformers. Compare gas-phase vs. solvated (e.g., PCM model for water) states to predict solvent-dependent stability .
- Molecular dynamics (MD) simulations: Simulate interactions with explicit solvent molecules (e.g., water, DMSO) to assess hydrogen-bonding networks and diffusion coefficients .
- Docking studies: Use AutoDock Vina to model binding affinities with biological targets, incorporating flexibility of the aminocyclohexyl group for virtual screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
